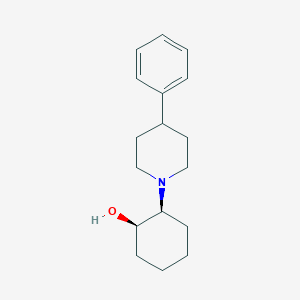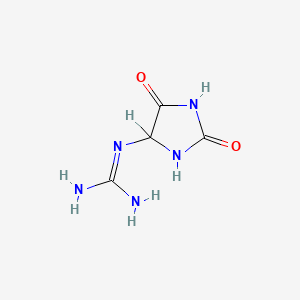
Guanidinohydantoin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Guanidinohydantoin is a compound that results from the oxidation of guanine, one of the four nucleobases in DNA It is known for its mutagenic properties and its ability to inhibit DNA replication
Preparation Methods
Synthetic Routes and Reaction Conditions: Guanidinohydantoin can be synthesized through the oxidation of guanine. One common method involves the use of oxidizing agents such as iron or copper in the presence of hydrogen peroxide. The reaction is typically carried out under acidic conditions to accelerate the conversion of guanine to this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the same principles as laboratory methods, with a focus on optimizing yield and purity. Industrial processes may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents.
Chemical Reactions Analysis
Types of Reactions: Guanidinohydantoin undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to form various products, such as oxaluric acid.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Iron, copper, and hydrogen peroxide are commonly used for oxidation reactions.
Acidic Conditions: Acidic environments accelerate the conversion of guanine to this compound.
Major Products Formed:
Oxaluric Acid: A major product of the oxidation of this compound.
Iminoallantoin: Another product formed under specific conditions.
Scientific Research Applications
Guanidinohydantoin has several applications in scientific research:
Mechanism of Action
Guanidinohydantoin exerts its effects primarily through its interaction with DNA. It can form stable complexes with DNA bases, leading to mutations during replication. The compound can exist in different tautomeric forms, which influence its binding properties and mutagenic potential . The flexible guanidinium group allows it to rotate and form stable conformations with DNA bases, leading to G to C and G to T mutations .
Comparison with Similar Compounds
8-Oxo-7,8-dihydroguanine (8-oxoG): Another oxidation product of guanine, known for causing G:C to T:A transversions.
Spiroiminodihydantoin (Sp): A highly mutagenic oxidation product of guanine.
2,2,4-Triamino-5(2H)-oxazolone (Oz): Formed from guanine under oxidative conditions.
Uniqueness of Guanidinohydantoin: this compound is unique due to its ability to form multiple stable tautomers and its significant mutagenic potential. Its interactions with DNA and the resulting mutations make it a valuable compound for studying oxidative DNA damage and its implications in various fields .
Properties
CAS No. |
104184-01-2 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-(2,5-dioxoimidazolidin-4-yl)guanidine |
InChI |
InChI=1S/C4H7N5O2/c5-3(6)7-1-2(10)9-4(11)8-1/h1H,(H4,5,6,7)(H2,8,9,10,11) |
InChI Key |
AVOMHQCKYPXFNU-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=O)NC(=O)N1)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



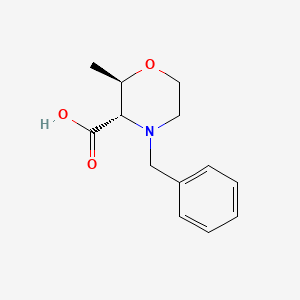
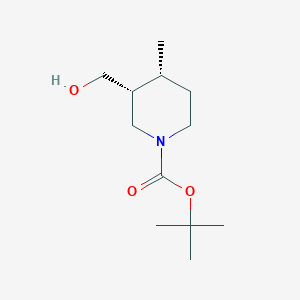
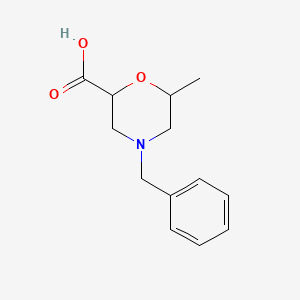
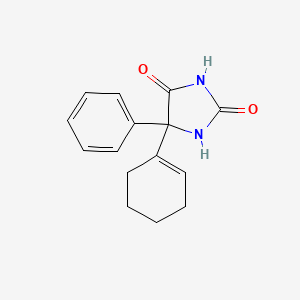
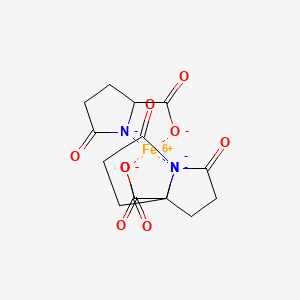
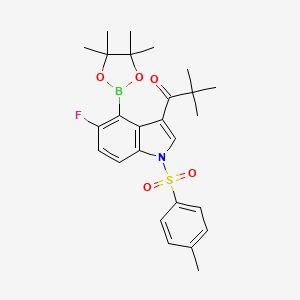
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-[3-(phenylmethyl)phenyl]-, 1,1-dimethylethyl ester](/img/structure/B12948470.png)
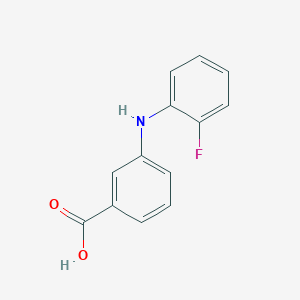
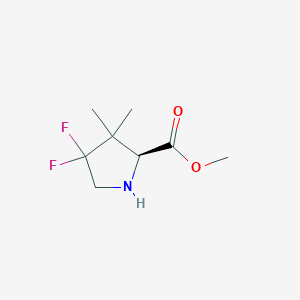
![(2S)-2-[3-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B12948500.png)
![Tert-butyl 5,5-difluoro-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B12948507.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(12-methylsulfanyl-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl)oxolane-3,4-diol](/img/structure/B12948524.png)
